An In-Depth Technical Guide to 4-(4-Aminophenoxy)-N-methylpicolinamide: A Key Intermediate in Modern Oncology
An In-Depth Technical Guide to 4-(4-Aminophenoxy)-N-methylpicolinamide: A Key Intermediate in Modern Oncology
Preamble: Clarification of the Subject Matter
Initial research into "Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate" (Molecular Formula: C13H12N2O3) reveals a significant lack of available scientific literature, patents, and established applications. Publicly accessible chemical databases confirm its existence but do not provide substantial data regarding its synthesis or utility. Conversely, a closely related compound, 4-(4-Aminophenoxy)-N-methylpicolinamide (also known as 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide; CAS No: 284462-37-9; Molecular Formula: C13H13N3O2), is extensively documented as a critical intermediate in the synthesis of the multi-kinase inhibitor drug, Sorafenib. Given the similarity in nomenclature and the vast difference in available data, this guide will focus on the latter, well-characterized compound. It is highly probable that interest in this chemical scaffold is related to its pivotal role in the development of targeted cancer therapies.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of 4-(4-Aminophenoxy)-N-methylpicolinamide.
Introduction: The Significance of a Scaffold
In the landscape of modern medicinal chemistry, the development of targeted therapies has revolutionized the treatment of diseases such as cancer. The success of these therapies often hinges on the efficient and scalable synthesis of complex molecular architectures. 4-(4-Aminophenoxy)-N-methylpicolinamide has emerged as a compound of significant interest, not for its own therapeutic properties, but as a cornerstone in the construction of a blockbuster oncological agent. Its structure combines a pyridine ring, an ether linkage, and an aniline moiety, providing a versatile platform for the synthesis of diaryl ureas, a class of compounds known for their potent kinase inhibitory activity.
The primary application and the reason for its prominence is its role as a key intermediate in the industrial production of Sorafenib (marketed as Nexavar®), a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Understanding the chemistry of 4-(4-Aminophenoxy)-N-methylpicolinamide is, therefore, fundamental to understanding the production of this life-extending medication.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for process optimization, purification, and safe handling.
| Property | Value | Source |
| CAS Number | 284462-37-9 | |
| Molecular Formula | C13H13N3O2 | |
| Molecular Weight | 243.26 g/mol | |
| Appearance | White to light yellow or light orange crystalline powder | |
| Melting Point | 110-112 °C | |
| Boiling Point (Predicted) | 476.8 ± 40.0 °C at 760 mmHg | |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. |
Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic strategies involve a nucleophilic aromatic substitution (SNAr) reaction as the key step.
Synthetic Pathway Overview
A widely employed synthetic route begins with the commercially available 2-picolinic acid. This is converted to an activated intermediate, 4-chloro-N-methylpicolinamide, which then undergoes a nucleophilic aromatic substitution with 4-aminophenol to yield the final product.
Caption: General synthetic workflow for 4-(4-Aminophenoxy)-N-methylpicolinamide.
Detailed Experimental Protocol
This protocol is a synthesized representation of common laboratory and patent-described procedures.
Step 1: Synthesis of 4-Chloro-N-methylpicolinamide
-
Rationale: The initial step involves the conversion of the carboxylic acid group of 2-picolinic acid into a more reactive acyl chloride, followed by amidation. The chlorination of the pyridine ring at the 4-position is a necessary activation step for the subsequent SNAr reaction.
-
Protocol:
-
To a solution of 2-picolinic acid in a suitable solvent (e.g., chlorobenzene), add a catalytic amount of N,N-dimethylformamide (DMF) and sodium bromide.
-
Slowly add thionyl chloride (SOCl₂) to the mixture at a controlled temperature (e.g., 85 °C) and stir for 16-19 hours.
-
After the reaction is complete, cool the mixture and carefully add it to a solution of 40% aqueous methylamine at a low temperature (0-3 °C).
-
Stir the reaction mixture for 4 hours, allowing it to slowly warm to room temperature.
-
The product, 4-chloro-N-methylpicolinamide, can be isolated by extraction and purified by crystallization.
-
Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide via SNAr
-
Rationale: This key step involves the nucleophilic displacement of the chlorine atom on the electron-deficient pyridine ring by the phenoxide ion of 4-aminophenol. A strong base, such as potassium tert-butoxide (KOtBu), is required to deprotonate the hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide. Dimethylformamide (DMF) is a common solvent for this reaction as it is polar and aprotic, which helps to solvate the cation and increase the reactivity of the nucleophile.
-
Protocol:
-
To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.05 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for approximately 2 hours to ensure complete formation of the potassium phenoxide salt.
-
Add a solution of 4-chloro-N-methylpicolinamide (1.0 eq) and potassium carbonate (0.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-(4-Aminophenoxy)-N-methylpicolinamide as a solid.
-
Application in Drug Development: The Synthesis of Sorafenib
The primary utility of 4-(4-Aminophenoxy)-N-methylpicolinamide is its role as the penultimate intermediate in the synthesis of Sorafenib. The final step in the synthesis is the formation of a urea linkage between the amino group of 4-(4-Aminophenoxy)-N-methylpicolinamide and an isocyanate.
The Final Synthetic Step: Urea Formation
-
Rationale: The nucleophilic amino group of 4-(4-Aminophenoxy)-N-methylpicolinamide attacks the electrophilic carbon of the isocyanate group of 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
-
Reaction Scheme:
Caption: Final step in the synthesis of Sorafenib.
-
Protocol:
-
Dissolve 4-(4-Aminophenoxy)-N-methylpicolinamide in a suitable organic solvent (e.g., dichloromethane).
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by TLC or HPLC.
-
The product, Sorafenib, will often precipitate from the reaction mixture and can be collected by filtration.
-
The crude Sorafenib can be further purified by recrystallization or other techniques to meet pharmaceutical standards.
-
Biological Context: The Mechanism of Action of Sorafenib
While 4-(4-Aminophenoxy)-N-methylpicolinamide is not known to possess significant biological activity itself, the final product, Sorafenib, is a potent multi-kinase inhibitor. It targets several kinases involved in both tumor cell proliferation and angiogenesis, including RAF kinase, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT. By inhibiting these kinases, Sorafenib disrupts the signaling pathways that drive tumor growth and the formation of new blood vessels that supply the tumor with nutrients.
Analytical Methods and Quality Control
The purity of 4-(4-Aminophenoxy)-N-methylpicolinamide is critical for the successful synthesis of high-purity Sorafenib. A variety of analytical techniques are employed to assess its quality.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of the intermediate and the final drug substance. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to identify any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling 4-(4-Aminophenoxy)-N-methylpicolinamide.
-
Hazard Statements: May cause skin and serious eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-(4-Aminophenoxy)-N-methylpicolinamide is a prime example of a non-pharmacologically active intermediate that plays an indispensable role in the pharmaceutical industry. Its efficient synthesis is a critical component in the production of Sorafenib, a vital medication for cancer patients. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or professional involved in the research and development of targeted therapies. The synthetic pathways and analytical methods described in this guide provide a solid foundation for further research and process optimization in this important area of medicinal chemistry.
References
-
PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148. [Link]
-
Chemsrc. (2025, August 20). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2009054004A2 - Process for the preparation of sorafenib.
- Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.
-
PubChem. (n.d.). Process for the preparation of sorafenib - Patent WO-2009054004-A2. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2023, September 26). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7, 422-429. [Link]
-
apicule. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS No: 284462-37-9) API Intermediate Manufacturers. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN102311384A - The preparation method of Sorafenib.



